NH2d(Tcmt)
Description
NH₂D (deuterated ammonia) is a key deuterated isotopologue of ammonia (NH₃) and serves as a critical tracer in astrochemical studies of cold, dense molecular clouds and star-forming regions. Its formation is closely linked to deuterium fractionation processes, where low temperatures (~10–20 K) and high densities (>10⁴ cm⁻³) favor the substitution of hydrogen with deuterium in molecules . NH₂D is observed in both ortho (o-NH₂D) and para (p-NH₂D) spin states, with a statistical ortho-to-para ratio (OPR) of 3:1 under thermal equilibrium conditions . However, deviations from this ratio (e.g., OPR = 4.8 ± 3.2 in Barnard 1b) suggest non-equilibrium processes, such as gas-phase chemistry or grain-surface reactions .
Column density measurements for NH₂D in protostellar cores like 16293E and B1b range from log(N) = 14.54–14.66 cm⁻² (total column density) , while deuteration ratios ([NH₂D]/[NH₃]) can exceed 30% in regions with heavy CO depletion . These high ratios are attributed to ion-molecule reactions and dissociative recombination favoring deuterium retention .
Properties
CAS No. |
132247-55-3 |
|---|---|
Molecular Formula |
C21H28N6O9 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
[(2R,3R,5S)-3-(aminomethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C21H28N6O9/c1-9-7-26(19(31)24-16(9)29)14-3-11(5-22)18(35-14)36-21(33)23-6-13-12(28)4-15(34-13)27-8-10(2)17(30)25-20(27)32/h7-8,11-15,18,28H,3-6,22H2,1-2H3,(H,23,33)(H,24,29,31)(H,25,30,32)/t11-,12+,13-,14+,15-,18-/m1/s1 |
InChI Key |
CIIPJEGMPGGKAM-GDVJQSGWSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OC(=O)NCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)O)CN |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)OC(=O)NC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O)CN |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OC(=O)NCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)O)CN |
Other CAS No. |
132247-55-3 |
Synonyms |
NH2d(TcmT) thymidylylacetamido-(3'(O)-5'(C))-5'-deoxythymidine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine involves multiple steps, starting from thymidine. The process typically includes the protection of hydroxyl groups, followed by the introduction of acetamido groups through acylation reactions. The final steps involve deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine is carried out using large-scale organic synthesis techniques. This includes the use of automated synthesizers and high-throughput purification systems to ensure consistency and efficiency in production. Reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Plays a role in the study of DNA replication and repair mechanisms, as well as in the development of nucleoside analogs for therapeutic use.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with DNA synthesis in rapidly dividing cells.
Industry: Utilized in the production of nucleic acid-based materials and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of Thymidylylacetamido-(3’(O)-5’©)-5’-deoxythymidine involves its incorporation into DNA, where it can interfere with normal DNA synthesis and function. This compound targets specific enzymes involved in DNA replication, such as DNA polymerases, and can inhibit their activity. This leads to the disruption of DNA synthesis and cell division, making it useful in therapeutic applications.
Comparison with Similar Compounds
Implications of Observed Ratios and Anomalies
- Ortho-to-Para Ratios : OPR values >3 in NH₂D (e.g., 4.8 in B1b) challenge classical statistical models. Proposed explanations include reactive collisions with H atoms altering spin states or incomplete thermalization in low-density gas .
- Deuteration Mechanisms : High [NH₂D]/[NH₃] ratios in protostellar cores (e.g., G29.96 and G35.20) support turbulent Jeans fragmentation models, where deuteration is enhanced in cold, dense, and dynamically active gas .
- Chemical Evolution : NH₂D abundance peaks in pre-stellar cores, while ND₃ is detected in later-stage protostellar regions, reflecting sequential deuteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
